molecular formula C24H20O4Zr2 B078558 Zirconium(2+);tetraphenoxide CAS No. 13242-21-2

Zirconium(2+);tetraphenoxide

Cat. No.: B078558
CAS No.: 13242-21-2
M. Wt: 463.6 g/mol
InChI Key: DJIFSIBYHXVGSS-UHFFFAOYSA-J
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Description

Zirconium(2+) tetraphenoxide (hypothetical formula: Zr(OPh)₂) is a coordination compound where zirconium in the +2 oxidation state is coordinated to four phenoxide (OPh⁻) ligands. While zirconium typically exhibits a +4 oxidation state in most stable compounds (e.g., zirconium tetrachloride, ZrCl₄ ), the +2 state is less common and often associated with niche synthetic or catalytic applications. Phenoxide ligands are known to enhance solubility in organic solvents and modify steric/electronic properties, making such complexes relevant in polymerization catalysts or materials science .

Synthesis of zirconium phenoxide derivatives likely involves ligand substitution reactions, analogous to methods described for phosphazene compounds. For example, phenoxide ligands could replace chloride ions in zirconium precursors via reactions in tetrahydrofuran (THF) with bases like triethylamine (Et₃N) to neutralize HCl byproducts . However, direct experimental data on zirconium(2+) tetraphenoxide remains sparse, necessitating comparisons with structurally similar compounds.

Properties

CAS No.

13242-21-2

Molecular Formula

C24H20O4Zr2

Molecular Weight

463.6 g/mol

IUPAC Name

zirconium(4+);tetraphenoxide

InChI

InChI=1S/4C6H6O.Zr/c4*7-6-4-2-1-3-5-6;/h4*1-5,7H;/q;;;;+4/p-4

InChI Key

DJIFSIBYHXVGSS-UHFFFAOYSA-J

SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zr+4]

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zr+2].[Zr+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Zirconium Tetrachloride (ZrCl₄)

  • Oxidation State : +4 (common for zirconium) .
  • Structure : Tetragonal lattice with four chloride ligands.
  • Applications : Precursor for zirconium alloys, catalysts (e.g., olefin polymerization), and ceramics.
  • Thermal Stability : Decomposes at 331°C, highly moisture-sensitive .
  • Key Differences: ZrCl₄ is ionic and polar, whereas zirconium(2+) tetraphenoxide would exhibit covalent bonding and organic solubility due to bulky phenoxide ligands.

Titanium(IV) Phenoxide (Ti(OPh)₄)

  • Oxidation State : +4.
  • Structure: Oligomeric with bridging phenoxide ligands.
  • Applications: Catalytic cross-coupling reactions, precursor for TiO₂ nanomaterials.
  • Thermal Stability : Stable up to ~200°C; decomposes via ligand dissociation.
  • Key Differences : Titanium’s smaller ionic radius and higher Lewis acidity enhance catalytic activity compared to zirconium analogues.

Hafnium(IV) Tetraphenoxide (Hf(OPh)₄)

  • Oxidation State : +4.
  • Structure: Monomeric or dimeric, depending on solvent.
  • Applications : High-temperature resistant coatings, nuclear reactor components.
  • Thermal Stability : Exceeds 400°C, outperforming zirconium derivatives.

Data Table: Comparative Analysis

Compound Molecular Formula Oxidation State Structure Key Applications Thermal Stability Solubility
Zirconium(2+) tetraphenoxide Zr(OPh)₂ +2 Hypothetical monomeric Catalysis, organic synthesis >300°C (estimated) Organic solvents (e.g., THF)
Zirconium tetrachloride ZrCl₄ +4 Ionic lattice Precursor, polymerization 331°C (decomposes) Polar aprotic solvents
Titanium(IV) phenoxide Ti(OPh)₄ +4 Oligomeric Nanomaterials, catalysis ~200°C Toluene, dichloromethane
Hafnium(IV) tetraphenoxide Hf(OPh)₄ +4 Monomeric/dimeric High-temperature coatings >400°C Chlorobenzene

Research Findings and Challenges

  • Steric Effects: Phenoxide ligands in zirconium(2+) tetraphenoxide would impose steric hindrance, reducing reactivity but enhancing selectivity in catalytic processes compared to ZrCl₄ .
  • Oxidation State Instability : The +2 state of zirconium is prone to oxidation, limiting practical applications without stabilizing ligands or inert atmospheres.
  • Synthetic Hurdles: No direct synthesis reports exist; methods must be extrapolated from phosphazene ligand-exchange reactions .

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